2-((4-Methylpentan-2-yloxy)carbonyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of Mono(4-Methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 4-methyl-2-pentanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Mono(4-Methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mono(4-Methyl-2-pentyl) Phthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Mono(4-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets and pathways. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones . This disruption occurs through binding to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and metabolic processes . The compound’s effects on cellular pathways can lead to alterations in hormone synthesis, transport, and metabolism .
Comparison with Similar Compounds
Mono(4-Methyl-2-pentyl) Phthalate is similar to other phthalate esters, such as:
- Diethyl phthalate
- Dimethyl phthalate
- Di-n-butyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
Compared to these compounds, Mono(4-Methyl-2-pentyl) Phthalate has unique structural features that influence its chemical reactivity and biological activity . Its specific ester group, derived from 4-methyl-2-pentanol, imparts distinct physical and chemical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
2-(4-methylpentan-2-yloxycarbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCHJVGWGRPPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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